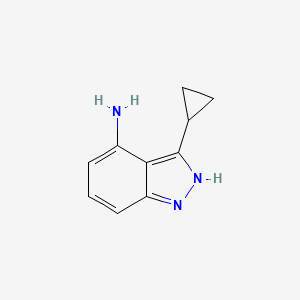
3-Bromo-4-(2,2,2-trifluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2,2,2-trifluoroethyl)aniline: is an organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of anilines . One method employs iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot reaction involves a cascade diazotization/N-trifluoroethylation process, yielding N-trifluoroethylated anilines in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
科学研究应用
3-Bromo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
3-Bromo-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various applications.
属性
分子式 |
C8H7BrF3N |
|---|---|
分子量 |
254.05 g/mol |
IUPAC 名称 |
3-bromo-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4,13H2 |
InChI 键 |
RXHHSODWHXENGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)Br)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)

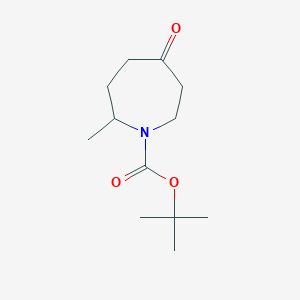
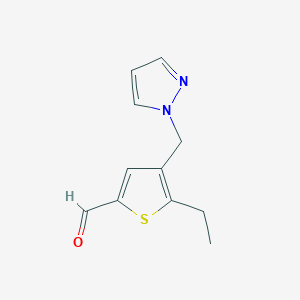
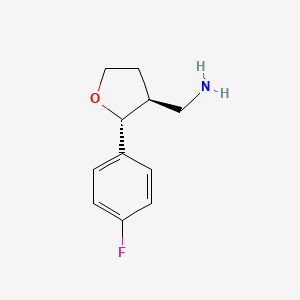
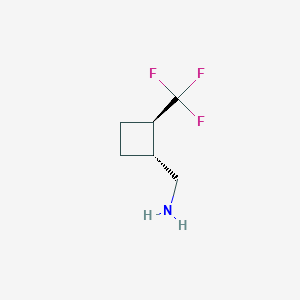
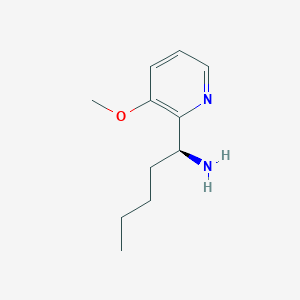
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
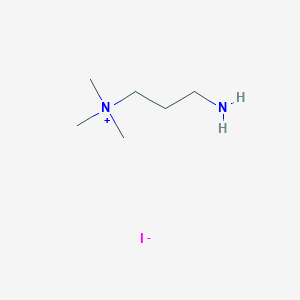
![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
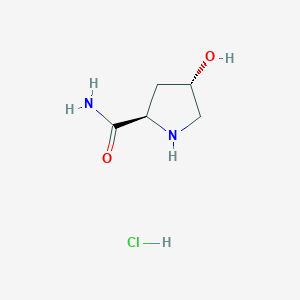
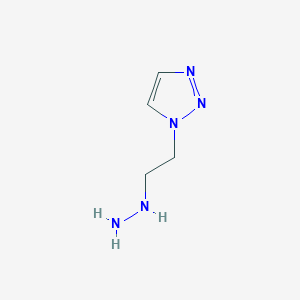
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
